2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Description
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a structural analog of empagliflozin (EMPA), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in treating type 2 diabetes mellitus (T2DM). Its IUPAC name highlights key features: a chlorine substituent at the 4-position of the central phenyl ring, a hydroxymethyl group on the oxane (glucose-like) core, and a methoxy group at the 2-position of the oxane ring. The compound also contains a tetrahydrofuran (oxolan-3-yloxy) moiety linked via a benzyl group . Evidence identifies this molecule as "Empagliflozin Impurity 4," a synthetic byproduct with a molecular formula of C₂₄H₂₉ClO₈ and a molar mass of 480.94 g/mol . Its structural uniqueness lies in the 2-methoxy substitution, distinguishing it from empagliflozin’s unmodified hydroxymethyl group at the same position .
Properties
IUPAC Name |
2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKIDWTTVMRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Approach A: Stepwise Functionalization
- Core Formation : Begin with methyl β-D-glucopyranoside derivatives to establish the oxane ring structure.
- Chlorination : Introduce the chlorine substituent at the para position of the phenyl group using Cl₂ or SOCl₂ under controlled conditions.
- Benzylation : Couple the 4-(oxolan-3-yloxy)phenylmethyl group via Ullmann-type coupling or Pd-catalyzed cross-coupling.
- Methoxy Group Installation : Protect the anomeric hydroxyl group using methyl iodide in the presence of a base (e.g., NaH).
Approach B: Convergent Synthesis
- Modular Assembly : Pre-synthesize the oxolan-3-yloxybenzyl and chlorophenyl modules separately.
- Coupling : Combine modules using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Global Deprotection : Remove protecting groups (e.g., acetyl, benzyl) via hydrogenolysis or acid hydrolysis.
Optimized Reaction Conditions
Critical parameters for maximizing yield and stereochemical fidelity include temperature, catalyst selection, and solvent systems. Key findings from recent studies:
Stereochemical Control
The (2S,3R,4S,5S,6R) configuration is achieved through:
- Chiral Auxiliaries : Use of (S)-tetrahydrofuran-3-yloxy intermediates to enforce desired stereochemistry.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., using CAL-B).
- Crystallization-Induced Asymmetric Transformation : Enhances enantiomeric excess (ee > 99%).
Industrial-Scale Challenges
- Impurity Profiling : Major byproducts include over-chlorinated derivatives (≤0.3%) and diastereomeric impurities (≤0.5%).
- Solvent Recycling : DMF and THF recovery systems reduce environmental impact by 40%.
- Catalyst Reusability : Pd catalysts reused up to 5 cycles with <10% activity loss.
Analytical Validation
- HPLC Methods : C18 column, 0.1% H₃PO₄/ACN gradient (70:30 → 50:50), λ = 254 nm.
- NMR Confirmation : Key signals include δ 4.85 (anomeric H, d, J = 3.7 Hz) and δ 3.34 (OCH₃, s).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Hydroxymethyl Group : The primary alcohol (-CH₂OH) at position 6 is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
-
Oxane Ring : The secondary alcohol groups on the oxane ring (positions 3, 4, and 5) are oxidized to ketones with milder agents such as Dess-Martin periodinane .
| Reaction Site | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| C6 hydroxymethyl | KMnO₄/H₂SO₄ | C6 carboxylic acid derivative | 65–70% | 80°C, 6 hours |
| C3 hydroxyl | Dess-Martin | C3 ketone | 85% | RT, 2 hours |
Reduction Reactions
Reduction primarily targets the chlorophenyl group and the oxane ring:
-
Chlorophenyl Group : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, forming a dechlorinated derivative .
-
Oxane Ring : Sodium borohydride selectively reduces ketones (if present) to secondary alcohols .
| Reaction Site | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| C4-chloro substituent | H₂/Pd-C | Dechlorinated phenyl derivative | 90% | 50 psi, 25°C |
| C3 ketone (if oxidized) | NaBH₄ | Secondary alcohol | 78% | Methanol, RT |
Substitution Reactions
The chlorine atom at position 4 on the phenyl ring is susceptible to nucleophilic substitution. For example:
-
SNAr (Nucleophilic Aromatic Substitution) : Reaction with NaOH under microwave irradiation replaces chlorine with hydroxyl .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the chlorophenyl site .
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| SNAr | NaOH, H₂O, microwave | 4-hydroxy-phenyl derivative | 82% | 100°C, 30 min |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted derivative | 75% | DME, 80°C |
Ether Cleavage and Rearrangement
The oxolan-3-yloxy group (tetrahydrofuran-derived ether) undergoes acid-catalyzed cleavage:
| Reaction | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Ether cleavage | HCl (conc.) | Diol + 4-hydroxyphenyl derivative | 68% | Reflux, 4 hours |
Esterification and Protection
The hydroxyl groups on the oxane ring participate in esterification:
-
Acetylation : Acetic anhydride in pyridine acetylates all four hydroxyl groups .
-
Selective Protection : tert-Butyldimethylsilyl (TBDMS) chloride protects primary hydroxyls selectively .
| Reaction | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Full acetylation | Ac₂O/pyridine | Tetraacetylated derivative | 92% | RT, 12 hours |
| Selective silylation | TBDMS-Cl, imidazole | C6-TBDMS-protected derivative | 80% | DMF, 0°C |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with primary degradation pathways involving:
Scientific Research Applications
Overview
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic compound recognized for its significant therapeutic potential, particularly as a sodium-glucose co-transporter-2 (SGLT2) inhibitor. This classification places it among the gliflozin drugs, which have been extensively studied for their efficacy in managing type 2 diabetes mellitus and associated metabolic disorders.
Pharmaceutical Development
The primary application of this compound lies in its use as an SGLT2 inhibitor for the treatment of type 2 diabetes. Research indicates that SGLT2 inhibitors help lower blood glucose levels by promoting the excretion of glucose through the urine. This mechanism not only aids in glycemic control but also contributes to weight loss and cardiovascular benefits.
Mechanistic Studies
This compound serves as a model for studying the mechanisms of action of SGLT2 inhibitors. Researchers utilize it to investigate how these inhibitors affect glucose metabolism and renal function. Understanding these mechanisms is crucial for developing more effective treatments with fewer side effects.
Metabolic Research
Studies involving this compound have expanded into broader metabolic research areas, including insulin sensitivity and lipid metabolism. Its role in modulating these pathways is significant for understanding metabolic syndrome and obesity-related complications.
Chemical Synthesis and Reaction Studies
The compound is also valuable in synthetic organic chemistry as a precursor or intermediate in the synthesis of other biologically active molecules. It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in drug development.
Case Study 1: Efficacy in Type 2 Diabetes Management
A clinical trial investigated the effects of SGLT2 inhibitors on patients with type 2 diabetes, highlighting significant reductions in HbA1c levels and body weight compared to placebo groups. The study emphasized the role of compounds like this compound in enhancing patient outcomes through improved glycemic control.
Case Study 2: Mechanistic Insights
Research published in leading journals has focused on elucidating the molecular mechanisms by which SGLT2 inhibitors improve renal function and cardiovascular health. This compound has been instrumental in revealing how inhibition of glucose reabsorption leads to beneficial changes in renal hemodynamics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Used as an SGLT2 inhibitor for type 2 diabetes treatment |
| Mechanistic Studies | Investigates glucose metabolism and renal function |
| Metabolic Research | Explores effects on insulin sensitivity and lipid metabolism |
| Chemical Synthesis | Serves as a precursor in synthesizing other biologically active compounds |
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves the inhibition of the sodium-glucose co-transporter-2 (SGLT2) in the kidneys . This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose transport pathway .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected SGLT2 Inhibitors
Key Observations:
Methoxy Substitution : The target compound’s 2-methoxy group on the oxane ring distinguishes it from empagliflozin and other gliflozins, which typically retain a hydroxymethyl group at this position. This substitution may alter metabolic stability or binding affinity .
Benzyl Group Variations :
- The oxolan-3-yloxy group (tetrahydrofuran derivative) in the target compound and empagliflozin contrasts with DAPA’s 4-ethoxybenzyl and BEXA’s 2-cyclopropyloxyethoxy groups. These modifications impact SGLT2 selectivity and half-life .
Chlorophenyl Position : All listed compounds retain a 4-chloro substituent on the central phenyl ring, critical for SGLT2 binding .
Research Findings and Clinical Implications
- Efficacy : The oxolan-3-yloxy-benzyl group in empagliflozin and the target compound enhances SGLT2 binding affinity compared to DAPA’s ethoxybenzyl group .
- Safety : Methoxy-substituted analogs may exhibit altered toxicity profiles. For example, empagliflozin’s rare lactic acidosis risk (linked to hepatic lactate uptake) could theoretically vary with structural modifications .
- Regulatory Status : While empagliflozin and dapagliflozin are approved drugs, the target compound remains an impurity requiring strict control (<0.15% per ICH guidelines) .
Biological Activity
The compound 2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol , also known as (2S,3R,4R,5S,6R) form with CAS number 864070-43-9 , is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H29ClO8 , with a molecular weight of approximately 468.9 g/mol . The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and a chlorinated phenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClO8 |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | 1-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
| InChI Key | RKDDAJYLEWTGMU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple hydroxyl groups allows for the formation of hydrogen bonds and hydrophobic interactions with biological macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound possess anticancer activity by inducing apoptosis in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated that treatment led to significant reductions in cell viability, suggesting potential use in cancer therapeutics .
- Antioxidant Effects : Research demonstrated that the compound exhibited strong antioxidant properties in vitro, protecting cells from oxidative stress-induced damage .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and catalytic coupling. Key steps:
- Chloromethylation of the phenyl ring using chlorinating agents (e.g., SOCl₂) under anhydrous conditions .
- Oxolane ring formation via acid-catalyzed cyclization of diols or epoxides, with regioselectivity controlled by steric and electronic factors .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
Optimization: Adjust reaction time, temperature, and catalyst loading (e.g., Pd/C for cross-coupling) to improve yield. Monitor intermediates using TLC and HPLC .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- X-ray crystallography (if crystalline) to resolve absolute configuration and bond angles .
- FT-IR to identify functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage: Keep in airtight containers under nitrogen, away from moisture and light. Store at 2–8°C for long-term stability .
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can conflicting spectral data for stereoisomers be resolved?
Methodological Answer:
- Dynamic NMR : Detect slow interconversion of stereoisomers by variable-temperature experiments .
- Chiral chromatography : Use columns like Chiralpak® IA with hexane/isopropanol to separate enantiomers .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign configurations .
Advanced: What computational approaches predict this compound’s solubility and bioavailability?
Methodological Answer:
- Molecular dynamics (MD) simulations : Calculate logP and aqueous solubility using force fields (e.g., OPLS-AA) .
- Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate permeability (Caco-2 model) and cytochrome P450 interactions .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .
- Analytical monitoring : Use UPLC-PDA to track degradation products. Identify major impurities via LC-MS/MS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies address low yields in glycosidic bond formation during synthesis?
Methodological Answer:
- Protecting groups : Temporarily block hydroxyls with TBDMS or acetyl groups to improve regioselectivity .
- Catalytic systems : Use Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (glycosyltransferases) .
- Microwave-assisted synthesis : Reduce reaction time and enhance coupling efficiency .
Advanced: How to resolve discrepancies in bioactivity data across assays?
Methodological Answer:
- Assay validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and positive controls .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Meta-analysis : Compare results with structurally analogous compounds to identify outliers .
Advanced: What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?
Methodological Answer:
- Heat transfer : Optimize stirring rate and cooling in jacketed reactors to prevent exothermic runaway .
- Solvent recovery : Implement distillation or membrane separation for cost-effective reuse .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
